methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H5Br2NO2 . It is used as a chemical reagent in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring in this compound is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a carboxylate ester group .Physical And Chemical Properties Analysis
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate has a molecular weight of 282.92 g/mol . It has a melting point range of 163 to 165 °C .Scientific Research Applications
Organic Synthesis
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a valuable building block in organic synthesis. Its dibromo functionality allows for versatile derivatization, making it a precursor for various organic compounds. It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds, which are fundamental in constructing complex molecules for pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, this compound is used to synthesize heterocyclic compounds that exhibit biological activity. Its pyrrole ring, a common motif in many drugs, can interact with biological targets, leading to potential applications in drug discovery. For instance, modifications of the pyrrole ring can lead to the development of novel anti-cancer agents .
Medicinal Chemistry
The compound’s structure is amenable to bioisosteric replacement, where the bromine atoms can be substituted with other groups to modulate the biological activity of the resulting molecules. This approach is widely used in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates .
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWCRSAYRXYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314746 | |
Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
CAS RN |
937-16-6 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288036 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 937-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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